molecular formula C10H9O4- B12359607 3-Methoxycarbonyl-4-methylbenzoate

3-Methoxycarbonyl-4-methylbenzoate

Cat. No.: B12359607
M. Wt: 193.18 g/mol
InChI Key: FLYZXCACBSFFHE-UHFFFAOYSA-M
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Description

. It is a derivative of benzoic acid and is characterized by the presence of a methoxycarbonyl group and a methyl group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycarbonyl-4-methylbenzoate typically involves the esterification of 3-methoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxycarbonyl-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH) in methanol.

Major Products Formed

    Oxidation: 3-Methoxy-4-methylbenzoic acid.

    Reduction: 3-Methoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9O4-

Molecular Weight

193.18 g/mol

IUPAC Name

3-methoxycarbonyl-4-methylbenzoate

InChI

InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)/p-1

InChI Key

FLYZXCACBSFFHE-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)[O-])C(=O)OC

Origin of Product

United States

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